molecular formula C12H16N2O6 B8263655 3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid

3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid

Cat. No.: B8263655
M. Wt: 284.26 g/mol
InChI Key: JPVNSDNOWROJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid is a heterobifunctional polyethylene glycol (PEG) derivative. It contains a maleimide group, which is reactive towards thiol groups, and a carboxylic acid group, which can be used for further conjugation. This compound is widely used in bioconjugation, drug delivery, and other biomedical applications due to its ability to form stable thioether bonds with thiol-containing molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable precursor molecule. This is achieved by reacting polyethylene glycol (PEG) with a maleimide derivative under controlled conditions.

    Functionalization: The PEGylated product is then functionalized with an amine group (NH2) through a series of chemical reactions.

    Carboxylation: Finally, the functionalized PEG is reacted with a carboxylic acid derivative to introduce the carboxyl group (COOH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk PEGylation: Large quantities of PEG are reacted with maleimide derivatives in industrial reactors.

    Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid undergoes several types of chemical reactions, including:

    Addition Reactions: The maleimide group reacts with thiol groups through a Michael addition reaction to form stable thioether bonds.

    Substitution Reactions: The carboxylic acid group can participate in substitution reactions with amines to form amide bonds.

Common Reagents and Conditions

    Thiol Reagents: Common thiol reagents include cysteine and glutathione, which react with the maleimide group under mild conditions (pH 6.5-7.5).

    Amine Reagents: Amine-containing molecules such as lysine can react with the carboxylic acid group in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

The major products formed from these reactions include:

    Thioether Conjugates: Formed by the reaction of the maleimide group with thiols.

    Amide Conjugates: Formed by the reaction of the carboxylic acid group with amines.

Scientific Research Applications

3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid has a wide range of applications in scientific research:

    Bioconjugation: It is used to conjugate proteins, peptides, and other biomolecules, enhancing their stability and solubility.

    Drug Delivery: The compound is used to modify drug molecules, improving their pharmacokinetics and reducing immunogenicity.

    Biomedical Imaging: It is used in the development of imaging agents for techniques such as MRI and fluorescence imaging.

    Surface Modification: The compound is used to modify surfaces of medical devices and implants to improve biocompatibility.

Mechanism of Action

The mechanism of action of 3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid involves the formation of stable thioether bonds with thiol-containing molecules. The maleimide group acts as a Michael acceptor, reacting with thiol groups through a Michael addition reaction. This results in the formation of a stable thioether linkage, which is resistant to hydrolysis and other degradation processes.

Comparison with Similar Compounds

Similar Compounds

    Maleimide-PEG-NH2: Similar to 3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid but lacks the carboxylic acid group.

    Maleimide-PEG-COOH: Contains a carboxylic acid group but lacks the amine group.

Uniqueness

This compound is unique due to its heterobifunctional nature, containing both a maleimide group and a carboxylic acid group. This allows for versatile conjugation strategies, making it suitable for a wide range of applications in bioconjugation, drug delivery, and surface modification.

Properties

IUPAC Name

3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c15-9(13-5-8-20-7-4-12(18)19)3-6-14-10(16)1-2-11(14)17/h1-2H,3-8H2,(H,13,15)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVNSDNOWROJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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